![molecular formula C20H24N2O3 B14511475 Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate CAS No. 62715-49-5](/img/structure/B14511475.png)
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is an organic compound with the molecular formula C20H24N2O3. It is a specialty chemical used in various industrial and research applications. The compound features a diazenyl group, which is known for its vibrant color properties, making it useful in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate typically involves the reaction of 4-propylphenyl diazonium salt with butyl phenyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The diazonium salt is prepared by diazotization of 4-propylaniline using sodium nitrite and hydrochloric acid, followed by coupling with butyl phenyl carbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The carbonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl carbonates.
Aplicaciones Científicas De Investigación
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the manufacture of dyes, pigments, and coatings due to its color properties.
Mecanismo De Acción
The mechanism of action of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The carbonate group can also undergo hydrolysis, releasing phenol derivatives that can further interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl phenyl carbonate
- 4-Propylphenyl diazenyl derivatives
- Azo dyes
Uniqueness
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is unique due to its combination of a diazenyl group and a carbonate ester, providing both vibrant color properties and reactivity towards nucleophiles. This makes it particularly useful in applications requiring both coloration and chemical reactivity.
Propiedades
Número CAS |
62715-49-5 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
butyl [4-[(4-propylphenyl)diazenyl]phenyl] carbonate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-15-24-20(23)25-19-13-11-18(12-14-19)22-21-17-9-7-16(6-4-2)8-10-17/h7-14H,3-6,15H2,1-2H3 |
Clave InChI |
WDXPHALKVFLBNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



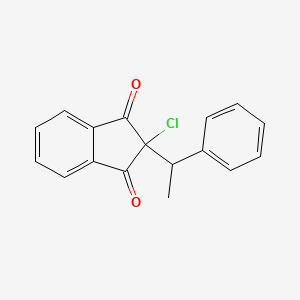
![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)

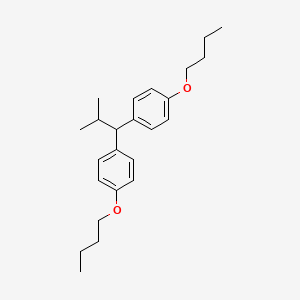

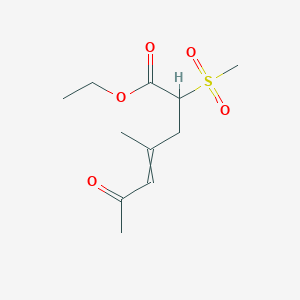
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
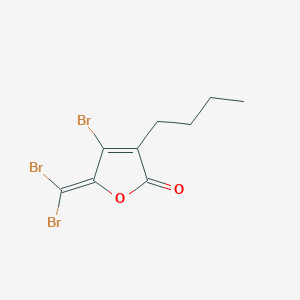
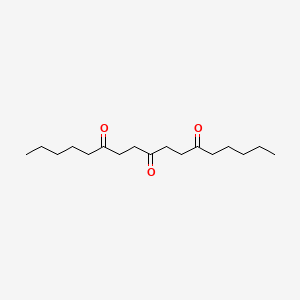
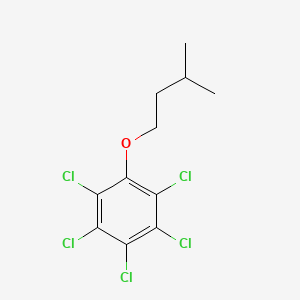
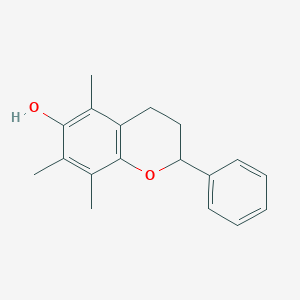
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
